3-(2-Chloroethyl)-1,3-diazaspiro[4.5]decane-2,4-dione
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Overview
Description
3-(2-Chloroethyl)-1,3-diazaspiro[45]decane-2,4-dione is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a diazaspiro compound with 2-chloroethylamine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloroethyl)-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with sodium borohydride can produce amine derivatives.
Scientific Research Applications
3-(2-Chloroethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential scaffold for developing new pharmaceuticals, particularly in targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies involving receptor interactions and signal transduction pathways.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-Chloroethyl)-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), which plays a role in necroptosis, a form of programmed cell death . The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing the downstream signaling that leads to cell death .
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with similar structural features but different functional groups.
8-(2-Chloroethyl)-8-azaspiro[4.5]decane-7,9-dione: A related compound with variations in the spirocyclic core and functional groups.
Uniqueness
3-(2-Chloroethyl)-1,3-diazaspiro[4.5]decane-2,4-dione is unique due to its specific chloroethyl substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in medicinal chemistry and related fields .
Properties
CAS No. |
53195-97-4 |
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Molecular Formula |
C10H15ClN2O2 |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
3-(2-chloroethyl)-1,3-diazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C10H15ClN2O2/c11-6-7-13-8(14)10(12-9(13)15)4-2-1-3-5-10/h1-7H2,(H,12,15) |
InChI Key |
BNSSNUHBZCULQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CCCl |
Origin of Product |
United States |
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